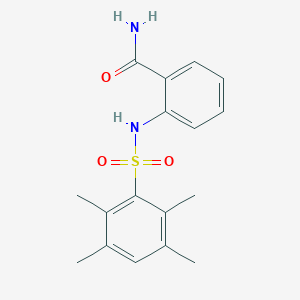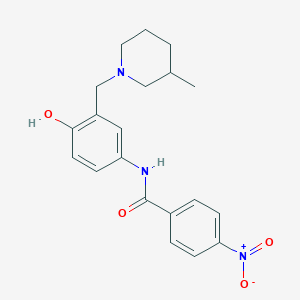
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide, also known as CDBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit low toxicity in vitro. However, one limitation of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide. One area of research could be to investigate its potential use as an antibacterial, antifungal, or antiviral agent in vivo. Additionally, further research could be conducted to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential use of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in the treatment of cancer in animal models.
Métodos De Síntesis
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with dipropylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H22ClNO3S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)14-11-12(15)7-8-13(14)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Clave InChI |
HDSLJMREONLNHS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



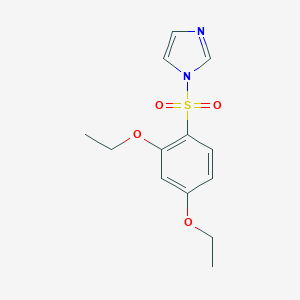
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
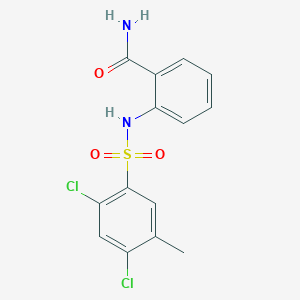
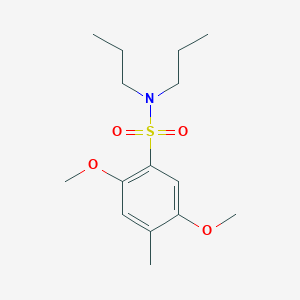
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

